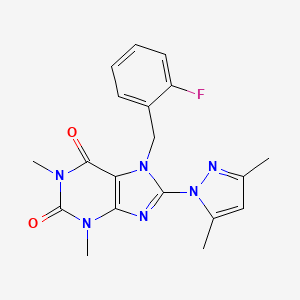

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that incorporates a pyrazole moiety. This structural combination is significant due to the diverse biological activities associated with both purine derivatives and pyrazoles. The compound's potential therapeutic applications span various medical fields, including anti-inflammatory, anti-cancer, and anti-microbial activities.

- Molecular Formula : C19H19FN6O

- Molecular Weight : 382.401 g/mol

- CAS Number : 2495096-26-7

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole rings exhibit notable anti-inflammatory properties. For instance, derivatives of 3,5-dimethylpyrazole have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various in vivo models . The specific compound under investigation has demonstrated efficacy in reducing edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Studies have highlighted the role of purine derivatives in cancer therapy. The incorporation of pyrazole into the structure may enhance its activity against cancer cell lines. Preliminary data suggest that similar compounds inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation . Further investigations are warranted to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. In particular, compounds similar to this compound have shown activity against various bacterial strains. For example, studies have reported significant inhibition of E. coli and Staphylococcus aureus by structurally related pyrazole compounds . This suggests a promising avenue for developing new antibiotics based on this compound.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions. For instance, it may act as an inhibitor of cyclooxygenase enzymes involved in the inflammatory response or as a modulator of adenosine receptors implicated in cancer progression .

Case Studies

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in various diseases. Its structural features suggest possible interactions with biological targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in cellular regulation. Notably, studies have indicated strong inhibitory activity against protein arginine methyltransferases (PRMTs), which play crucial roles in gene expression and cellular signaling. The IC50 values for PRMT4 and PRMT6 are approximately 890 nM and 170 nM respectively .

| Enzyme | IC50 Value (nM) |

|---|---|

| PRMT4 | 890 |

| PRMT6 | 170 |

Research has highlighted various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neurological Disorders : Its potential effects on neurotransmitter systems make it a candidate for exploring treatments for neurological disorders.

Chemical Biology

The compound serves as a valuable tool in chemical biology for studying enzyme mechanisms and cellular processes:

- Mechanistic Studies : By understanding how the compound interacts with specific enzymes or receptors, researchers can gain insights into the underlying mechanisms of diseases.

Synthetic Chemistry

In synthetic chemistry, this compound can act as an intermediate for developing more complex molecules. Its synthesis involves multi-step organic reactions that can be optimized for yield and purity.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different contexts:

- Inhibition of PRMTs : A study demonstrated that the compound effectively inhibited PRMT4 and PRMT6, suggesting its potential role in cancer therapy .

- Neuroprotective Effects : Another investigation explored its neuroprotective effects in animal models of neurodegeneration, indicating promising results that warrant further exploration.

Propriétés

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYSMOXYAHGUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.